molecular formula C21H18FNO5S2 B2563183 Ethyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate CAS No. 895474-39-2

Ethyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2563183
CAS No.: 895474-39-2
M. Wt: 447.5
InChI Key: JGRMQJIQYZMLLI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a sulfonyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The introduction of the sulfonyl group and the fluorophenyl group is achieved through sulfonylation and fluorination reactions, respectively. The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group and the fluorophenyl group could play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-((4-chlorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate
  • Ethyl 3-(2-((4-bromophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate

Uniqueness

Ethyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and bromo- counterparts. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

ethyl 3-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO5S2/c1-2-28-21(25)20-17(12-18(29-20)14-6-4-3-5-7-14)23-19(24)13-30(26,27)16-10-8-15(22)9-11-16/h3-12H,2,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRMQJIQYZMLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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